1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Overview
Description
1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is a complex organic compound characterized by its unique structure, which includes an azidomethyl group attached to an oxadiazole ring, further connected to a cycloheptanamine moiety.
Preparation Methods
The synthesis of 1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the azidomethyl group and the cycloheptanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cyclohexan-1-amine hydrochloride: Differing by the cyclohexane ring instead of cycloheptane.
1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride: Differing by the cyclopentane ring instead of cycloheptane. These structural variations can lead to differences in reactivity, stability, and biological activity, highlighting the uniqueness of the cycloheptane derivative.
Properties
IUPAC Name |
1-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O.ClH/c11-10(5-3-1-2-4-6-10)9-14-8(17-15-9)7-13-16-12;/h1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXRBXCIVCNKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CN=[N+]=[N-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-39-8 | |
Record name | Cycloheptanamine, 1-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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